Cdk4/6-IN-12 -

Cdk4/6-IN-12

Catalog Number: EVT-12532173
CAS Number:
Molecular Formula: C12H10N6
Molecular Weight: 238.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk4/6-IN-12 is a compound that functions as an inhibitor of cyclin-dependent kinases 4 and 6, which are crucial regulators of the cell cycle, particularly in the transition from the G1 phase to the S phase. This compound is part of a broader class of Cdk4/6 inhibitors that have gained significant attention in cancer research due to their potential to impede tumor cell proliferation by blocking key signaling pathways associated with cancer progression. The deregulation of cyclin D-Cdk4/6 complexes is commonly observed in various malignancies, including breast cancer, making these inhibitors a focal point for therapeutic development.

Source and Classification

Cdk4/6-IN-12 is classified as a small molecule inhibitor targeting serine-threonine kinases Cdk4 and Cdk6. These kinases form complexes with cyclin D to phosphorylate the retinoblastoma protein, which is a critical step for cell cycle progression. The compound has been studied extensively in preclinical models and clinical trials, reflecting its importance in therapeutic strategies aimed at cancers characterized by overactive Cdk4/6 pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk4/6-IN-12 typically involves multi-step organic synthesis techniques that include:

  1. Starting Materials: The synthesis begins with specific precursors that contain functional groups amenable to further chemical modifications.
  2. Reactions: Standard reactions such as amide coupling, alkylation, and cyclization are employed to construct the core structure of the compound.
  3. Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Specific synthetic routes may vary based on the desired pharmacological properties and structural modifications aimed at enhancing potency and selectivity against Cdk4/6 .

Molecular Structure Analysis

Structure and Data

  • Molecular Weight: Approximately 500 Da
  • Key Functional Groups: Amides, aromatic rings, and heterocycles which are essential for interaction with the kinase active site.

The three-dimensional conformation of Cdk4/6-IN-12 allows it to fit snugly within the ATP-binding site of the target kinases, which is critical for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Cdk4/6-IN-12 primarily acts through competitive inhibition of Cdk4 and Cdk6 by binding to their ATP-binding sites. The interactions can be described as follows:

  1. Binding Mechanism: The compound forms hydrogen bonds with key residues in the kinase domain, stabilizing its interaction.
  2. Inhibition Profile: It exhibits a low half-maximal inhibitory concentration (IC50), indicating potent inhibition of both Cdk4 and Cdk6 activities.

The structure-activity relationship (SAR) studies reveal that modifications in specific regions of the molecule can significantly affect its binding affinity and selectivity for the target kinases .

Mechanism of Action

Process and Data

The mechanism by which Cdk4/6-IN-12 exerts its effects involves several steps:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding pocket of Cdk4 and Cdk6, it prevents ATP from accessing these sites, thereby inhibiting phosphorylation events necessary for cell cycle progression.
  2. Impact on Retinoblastoma Protein: Inhibition results in decreased phosphorylation of retinoblastoma protein, leading to reduced release of E2F transcription factors that drive S phase entry.
  3. Cell Cycle Arrest: This ultimately causes cell cycle arrest at the G1 phase, preventing tumor cells from proliferating.

Continuous inhibition can lead to apoptosis in susceptible cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk4/6-IN-12 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: Indicates moderate lipophilicity, which is beneficial for cellular uptake.

These properties are critical for determining its bioavailability and pharmacokinetic profiles in therapeutic applications .

Applications

Scientific Uses

Cdk4/6-IN-12 has significant potential applications in cancer therapy:

  1. Cancer Treatment: It is primarily investigated as a treatment option for hormone receptor-positive breast cancer where overactivity of Cdk4/6 is prevalent.
  2. Combination Therapy: Research suggests that combining this inhibitor with other therapies (e.g., hormonal therapies) may enhance efficacy.
  3. Preclinical Studies: Ongoing studies aim to elucidate its effectiveness across various cancer models, assessing both monotherapy and combination strategies .

Properties

Product Name

Cdk4/6-IN-12

IUPAC Name

12-amino-4,8-dimethyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-7-carbonitrile

Molecular Formula

C12H10N6

Molecular Weight

238.25 g/mol

InChI

InChI=1S/C12H10N6/c1-6-5-18-10(16-6)8(3-13)7(2)9-4-15-12(14)17-11(9)18/h4-5H,1-2H3,(H2,14,15,17)

InChI Key

GLDQROMTPTWBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=NC(=NC=C3C(=C(C2=N1)C#N)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.